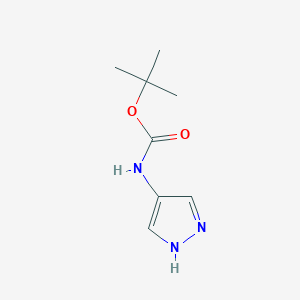
3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound is also known as 2-[(2-iminobenzothiazol-3-yl) acetyl] hydrazine hydrochloride and has a molecular formula of C9H9N3O.Cl2S.
Mécanisme D'action
The mechanism of action of 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride is not fully understood. However, studies suggest that the compound may act by inhibiting the activity of enzymes involved in various biological processes. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
Studies have shown that 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride exhibits various biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride has several advantages for lab experiments. It is readily available and relatively easy to synthesize. The compound also exhibits a broad range of biological activities, making it useful for studying various biological processes. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride. One area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields. The compound's potential as a fluorescent probe for the detection of metal ions also warrants further investigation. Finally, studies are needed to evaluate the compound's potential toxicity and its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride can be achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate product is then reacted with hydrazine hydrate to yield 2-[(2-iminobenzothiazol-3-yl) acetyl] hydrazine. Finally, the product is treated with hydrochloric acid to obtain 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride.
Applications De Recherche Scientifique
3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
130366-23-3 |
|---|---|
Formule moléculaire |
C9H12Cl2N4OS |
Poids moléculaire |
295.19 g/mol |
Nom IUPAC |
2-(2-imino-1,3-benzothiazol-3-yl)acetohydrazide;dihydrochloride |
InChI |
InChI=1S/C9H10N4OS.2ClH/c10-9-13(5-8(14)12-11)6-3-1-2-4-7(6)15-9;;/h1-4,10H,5,11H2,(H,12,14);2*1H |
Clé InChI |
WVDVHLYURKXYDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl |
Synonymes |
2-(2-iminobenzothiazol-3-yl)acetohydrazide dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















